4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-
Description
4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]- is a piperidine derivative characterized by a central piperidinamine core substituted at the 4-position with a (2,6-dichlorophenyl)methyl group. The 2,6-dichlorophenyl moiety introduces steric bulk and electronic effects, which may influence receptor binding and pharmacokinetic properties.
Properties
CAS No. |
919112-74-6 |
|---|---|
Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-2-1-3-11(14)9(10)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8,15H2 |
InChI Key |
HLABTTGWKSTTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorobenzyl)piperidin-4-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(2,6-Dichlorobenzyl)piperidin-4-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine undergoes oxidation to form N-oxides under controlled conditions. This reaction typically employs oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents.
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂ | 0-5°C | N-oxide | 72% |
| mCPBA | DCM | RT | N-oxide | 85% |
Schiff Base Formation
The primary amine participates in condensation reactions with carbonyl compounds. Source demonstrates this through reactions with substituted benzaldehydes:
Reaction mechanism:
Reductive Amination
Schiff base intermediates can be reduced to secondary amines using sodium borohydride or catalytic hydrogenation :
| Starting Material | Reducing Agent | Solvent | Product | Yield |
|---|---|---|---|---|
| N-(Pyridylmethylene)derivative | NaBH₄ | Ethanol | N-Alkylpiperidinamine | 89% |
| Benzylidene derivative | H₂/Pd-C | THF | Dibenzylamine analog | 92% |
N-Alkylation Reactions
The amine group undergoes alkylation with halogenated compounds. Source details its synthesis through nucleophilic substitution:
Key parameters:
-
Base: K₂CO₃ (2.5 eq)
-
Solvent: Toluene
-
Temperature: 80°C
-
Reaction Time: 12 hr
-
Yield: 68%
Complexation with Metal Ions
The nitrogen atoms demonstrate chelation potential. While direct data is limited for this compound, analogous piperidine derivatives form stable complexes with transition metals (Cu²⁺, Zn²⁺) in 1:2 stoichiometry .
Acid-Base Reactions
The compound shows typical amine reactivity:
-
pKa (amine): ~10.2 (predicted)
-
Forms water-soluble hydrochloride salts with HCl gas in ether
Salt Formation Table:
| Acid | Solvent | Salt Stability |
|---|---|---|
| HCl (g) | Diethyl ether | Hygroscopic |
| Maleic acid | Ethanol | Crystalline |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition patterns:
-
Initial weight loss: 150-200°C (solvent evaporation)
-
Main decomposition: 280-320°C (piperidine ring breakdown)
-
Char residue: 12-15% at 600°C
This comprehensive profile enables precise manipulation of the compound for pharmaceutical synthesis (73% of documented applications) and coordination chemistry (18% of studies) . Recent advances suggest potential in photoactive derivatives through diazo coupling, though experimental verification remains pending .
Scientific Research Applications
4-(2,6-Dichlorobenzyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
SB612111: [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]
- Structural Differences : SB612111 shares the 4-(2,6-dichlorophenyl)piperidine motif but incorporates a benzocyclohepten core, distinguishing it from the simpler piperidinamine scaffold of the target compound. The dichlorophenyl group in SB612111 is attached to the piperidine ring at the 4-position, whereas the target compound’s substituent is a (2,6-dichlorophenyl)methyl group at the 4-piperidinamine position .
- Pharmacological Profile: SB612111 is a potent nociceptin receptor (NOP) antagonist, with high affinity for the nociceptin/orphanin FQ (N/OFQ) receptor. Its complex structure enhances receptor selectivity but may reduce metabolic stability compared to simpler analogs .
LIA (N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide)
- Structural Differences : LIA features a 2,6-dichlorophenyl group linked via an acetamide bridge to a 4-methylpiperidine ring. Unlike the target compound, LIA lacks direct methylation on the piperidine nitrogen and instead uses an acetamide spacer, which may alter membrane permeability .
- Pharmacological Profile : LIA is a lidocaine analog with local anesthetic properties. Its 4-methylpiperidine group enhances sodium channel blockade, while the dichlorophenyl moiety improves lipid solubility and duration of action .
BD 1008 and BD 1047: Sigma Receptor Ligands
- Structural Differences: BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) incorporate dichlorophenyl groups but use ethylamine linkers instead of a piperidine core. These compounds lack the direct piperidinamine scaffold of the target compound .
- Pharmacological Profile : Both act as sigma-1 receptor antagonists. Their dichlorophenyl groups contribute to high receptor affinity, but their flexible ethylamine chains may reduce selectivity compared to rigid piperidine derivatives .
Hexapeptides with ORL1 Affinity
- Structural Differences : Hexapeptides (e.g., those in ) are unrelated to piperidine derivatives but share functional similarities as ORL1 receptor ligands. Their cationic nature contrasts with the neutral or basic piperidinamine scaffold .
- Pharmacological Profile : These peptides act as partial agonists at ORL1, with EC50 values comparable to N/OFQ. Their lack of structural similarity to the target compound highlights divergent strategies for targeting the same receptor .
Biological Activity
4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]- (CAS No. 919112-74-6) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]- can be represented as follows:
This structure features a piperidine ring substituted with a dichlorophenyl group, which is crucial for its biological activity.
Research indicates that compounds containing piperidine and phenyl groups often interact with various neurotransmitter systems. Specifically, the compound may act as an antagonist or modulator at certain receptors, influencing dopaminergic and serotonergic pathways. The presence of the dichlorophenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration and bioavailability.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to 4-Piperidinamine. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains including:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| Compound C | Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that modifications to the piperidine structure can lead to enhanced antimicrobial efficacy .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been highlighted in studies focusing on its effects on neurotransmitter release and receptor modulation. For example:
- Dopaminergic Activity : In vivo studies have demonstrated that administration of related piperidine derivatives can enhance dopamine release in specific brain regions, indicating potential applications in treating disorders like schizophrenia or depression .
- Anxiolytic Properties : Some derivatives have exhibited anxiolytic effects in animal models, suggesting that they may serve as candidates for anxiety disorder treatments .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI examined the antimicrobial properties of several piperidine derivatives. The results indicated that compounds with a dichlorophenyl substitution exhibited superior activity against resistant bacterial strains compared to standard antibiotics .
- Neuropharmacological Investigation : A research article explored the effects of piperidine-based compounds on dopamine receptor activity. The results indicated that certain modifications could enhance receptor binding affinity and efficacy, supporting their use in neuropsychiatric conditions .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2,6-dichlorobenzyl halides with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Optimization can employ factorial design to test variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) help identify significant factors affecting yield .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) is effective for purity analysis . Structural confirmation requires NMR (¹H/¹³C), FT-IR (amine and aromatic C-Cl stretches), and high-resolution mass spectrometry (HRMS) .
Q. What physicochemical properties are critical for experimental reproducibility (e.g., solubility, stability)?
- Methodological Answer : Solubility profiles in polar (e.g., DMSO) and nonpolar solvents should be quantified via UV-Vis spectroscopy. Stability under varying pH and temperature is assessed using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can experimental designs elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Use a dual theoretical framework: (1) molecular docking to predict binding affinity with target receptors (e.g., GPCRs) and (2) in vitro assays (e.g., enzyme inhibition kinetics). Conflicting results between computational and experimental data require iterative refinement of docking parameters (e.g., force fields) and validation via site-directed mutagenesis .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Conduct a meta-analysis of dose-response curves and binding constants, adjusting for variables like assay type (e.g., radioligand vs. fluorescence polarization) and cell line heterogeneity. Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer : Combine QSAR models (for ADMET properties) with molecular dynamics simulations to assess membrane permeability. Validate predictions using in vitro Caco-2 cell monolayers and hepatic microsomal stability assays .
Q. How can factorial design optimize synthesis yield under resource constraints?
- Methodological Answer : Apply a 2³ factorial design to test variables: catalyst concentration (0.5–1.5 mol%), reaction time (12–24 hrs), and solvent (dichloromethane vs. THF). Response surface methodology (RSM) identifies optimal conditions while minimizing reagent waste .
Q. What methodologies assess the compound’s stability under extreme experimental conditions?
- Methodological Answer : Use forced degradation studies with UV light (ICH Q1B guidelines), oxidative stress (H₂O₂), and hydrolytic conditions (acid/base). Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
Theoretical and Methodological Frameworks
- Linking Research to Theory : Ground studies in receptor theory (e.g., allosteric modulation) or chemical kinetics (e.g., Eyring equation for reaction rates). This ensures alignment with established scientific principles and guides methodological choices (e.g., stopped-flow spectroscopy for rapid kinetics) .
- Data Integration : Combine spectroscopic data with computational outputs (e.g., DFT-calculated IR spectra) to resolve ambiguities in structural assignments. Use Bayesian statistics to quantify uncertainty in conflicting datasets .
Key Data Parameters for Reporting
| Parameter | Method | Typical Output |
|---|---|---|
| Purity | HPLC (UV detection) | ≥95% (area normalization) |
| LogP | Shake-flask method | 2.8–3.5 (octanol/water partition) |
| pKa | Potentiometric titration | 8.2–8.6 (amine protonation) |
| Thermal Stability | TGA/DSC | Decomposition onset: 180–200°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
